molecular formula C8H5ClO2S2 B144125 Benzo[b]thiophene-5-sulfonyl chloride CAS No. 128852-05-1

Benzo[b]thiophene-5-sulfonyl chloride

Cat. No. B144125
M. Wt: 232.7 g/mol
InChI Key: GBTJHYDVNAYQMM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene derivatives are a class of compounds that have garnered interest due to their wide range of pharmacological properties and their presence in various chemical syntheses. The sulfonyl chloride group in benzo[b]thiophene-5-sulfonyl chloride is a functional group that is often used in organic synthesis due to its ability to be substituted with a variety of nucleophiles .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to yield heterocyclic compounds containing the sulfonyl group . Another method includes the Pd(0)-catalyzed intramolecular cyclization of allyl o-iodophenyl sulfides to prepare benzo[b]thiophenes . Additionally, the copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids has been shown to efficiently construct the scaffold of benzo[b]thiophene 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized by various techniques, including single-crystal X-ray analysis. These compounds, such as benzo[1,2-b:4,5-b']dichalcogenophenes, exhibit completely planar molecular structures and are packed in a herringbone arrangement . The structure of 2,3-bis(ethylsulfonyl)benzo[b]thiophene has been described as having an essentially planar benzothiophene moiety with two ethylsulfonyl groups oriented in opposite directions .

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo photochemical oxidation in aqueous solution, simulating environmental conditions such as an oil spill in the ocean. The primary photoproduct identified is benzo[b]thiophene-2,3-quinone, which can further transform into 2-sulfobenzoic acid . Electron-poor benzo[b]thiophenes can be oxidized to the corresponding sulfones using an aqueous solution of H2O2 and P2O5 . Microbial metabolism of benzo[b]thiophene by Pseudomonas isolates can lead to the formation of benzonaphthothiophenes through a Diels-Alder-type condensation .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies help in understanding the electrochemical behavior and optical properties of these compounds . The facile synthesis and structural characterization of benzo[b]thiophene derivatives, including their biological activities, have been reported, highlighting their potential in medicinal chemistry .

Scientific Research Applications

Copper(I)-Catalyzed Sulfonylation for Benzo[b]thiophene Derivatives : A key method in synthesizing benzo[b]thiophene 1,1-dioxides involves copper(I)-catalyzed sulfonylation. This process efficiently constructs the benzo[b]thiophene scaffold by inserting sulfur dioxide into (2-alkynylaryl)boronic acids. Such advancements have facilitated the introduction of sulfonyl groups, leading to significant yields of benzo[b]thiophene 1,1-dioxides through a subsequent intramolecular cyclization process (Mao, Zheng, Xia, & Wu, 2016).

Synthesis of Benzo[b]thiophene Derivatives for Biological Activities : Research into benzo[b]thiophene derivatives has shown their wide application in medicinal chemistry due to their broad spectrum of pharmacological properties. New derivatives have been synthesized and characterized, revealing potent antibacterial, antifungal, and anti-inflammatory activities. This highlights the role of benzo[b]thiophene molecules as crucial tools in synthetic medicinal chemistry, providing a foundation for the development of new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Facile Oxidation of Benzo[b]thiophenes : A novel approach to converting benzo[b]thiophenes to their corresponding sulfones has been developed using an aqueous solution of H2O2 and P2O5. This method provides a clean, efficient pathway for the oxidation of electron-poor benzo[b]thiophenes, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis (Antonow et al., 2010).

Development of Benzo[b]thiophene Libraries : A comprehensive approach to synthesizing a diverse library of methyl sulfone-containing benzo[b]thiophene derivatives has been established. Utilizing palladium-catalyzed coupling methods, these derivatives are prepared from 3-iodobenzo[b]thiophenes. Such libraries are significant for medicinal chemistry, providing a rich source of compounds for drug development and other applications (Cho, Neuenswander, & Larock, 2010).

Biological Transformations of Benzothiophenes : Studies have explored the microbial transformation of benzothiophenes, revealing the potential for co-metabolic conversions that reduce toxicity and enhance biodegradability. These findings underscore the environmental relevance of benzo[b]thiophene derivatives, contributing to our understanding of their biotransformation and potential for remediation purposes (Gai et al., 2008).

Safety And Hazards

Benzo[b]thiophene-5-sulfonyl chloride is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

1-benzothiophene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJHYDVNAYQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-5-sulfonyl chloride

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